4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid
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Overview
Description
4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential building blocks in various biological molecules, including DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a carboxylic acid group at position 5 on the pyrimidine ring. It is widely used in the synthesis of more complex pharmaceutical and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 25°C to 30°C for about 22 hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Condensation Reactions: Catalysts like zinc chloride (ZnCl2) and solvents such as ethanol are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while condensation reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound is similar in structure but lacks the carboxylic acid group at position 5.
4,6-Dichloro-2-methylpyrimidine: This compound is similar but lacks the carboxylic acid group at position 5.
Uniqueness: 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its utility in the synthesis of complex molecules .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-2-9-4(7)3(6(11)12)5(8)10-2/h1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMTZASTXZWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-09-0 |
Source
|
Record name | 4,6-dichloro-2-methylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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